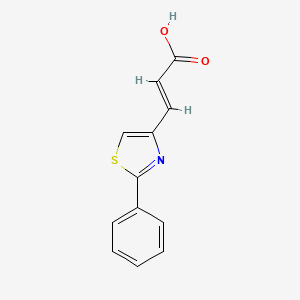

3-(2-Phenylthiazol-4-yl)acrylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Phenylthiazol-4-yl)acrylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylthiazol-4-yl)acrylic acid typically involves the reaction of 2-phenylthiazole with an appropriate propenoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反应分析

Catalytic Activity and Substrate Binding

-

Steric clash : The bulky 2-phenylthiazole group causes unfavorable interactions with the enzyme's catalytic site residues (E285, R175) and the prFMN cofactor .

-

Substrate orientation : Docking studies show that the α,β-double bond of 1w is misaligned relative to the prFMN cofactor, reducing catalytic efficiency .

Mutagenesis to Improve Reactivity

Site-directed mutagenesis of residue I330 (located near the active site) enhances 1w 's conversion:

| FDC1 Variant | Conversion of 1w (%) | Binding Energy (kcal/mol) | Key Structural Change |

|---|---|---|---|

| Wild-type | 0 | -2.8 | Substrate misalignment |

| I330V | 5 | -3.2 | Improved accessibility |

| I330A | 15 | -3.5 | Optimal cofactor alignment |

The I330A mutant increases catalytic activity by enlarging the active site, allowing proper alignment of 1w 's double bond with prFMN .

Docking and Molecular Dynamics

-

Binding modes : Two binding poses were identified for 1w :

-

π-Stacking interactions : The phenyl-thiazole moiety participates in π-stacking with prFMN, stabilizing the transition state in the I330A mutant .

Knoevenagel-Doebner Reaction

3-(2-Phenylthiazol-4-yl)acrylic acid is synthesized via condensation of 2-phenylthiazole-4-carbaldehyde (3w ) with malonic acid in the presence of piperidine :

Reaction Scheme :

2-Phenylthiazole-4-carbaldehyde+Malonic acidpiperidine, DMSO, 100°C3-(2-Phenylthiazol-4-yl)acrylic acid

Conditions :

Photocycloaddition Reactions

While not directly studied for 1w , structurally related thiazolone derivatives undergo [2+2]-photocycloaddition under blue light (465 nm). For example:

科学研究应用

Antimicrobial Activity

One of the most prominent applications of 3-(2-Phenylthiazol-4-yl)acrylic acid is its antimicrobial properties. Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from this compound showed effectiveness against a range of bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Streptococcus pyogenes .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those based on this compound. The results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Anticancer Properties

This compound and its derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including prostate cancer and melanoma cells. For example, derivatives were tested against multiple cancer types, showing significant inhibition percentages in cell viability assays .

Case Study: Antitumor Activity

In a study focused on 2-aryl-1,3-thiazolidin-4-one derivatives derived from thiazole compounds, several showed high inhibition rates against leukemia and CNS cancer cell lines. The promising results suggest that modifications to the thiazole structure can enhance anticancer activity .

Enzymatic Applications

The compound has been utilized in enzymatic reactions as well. It has been reported that this compound can serve as a substrate for specific enzymes, such as ferulic acid decarboxylase. In these applications, the compound's structural characteristics allow it to participate in biocatalytic processes effectively .

Table: Enzymatic Activity of this compound

| Enzyme | Substrate | Conversion Rate |

|---|---|---|

| Ferulic Acid Decarboxylase | This compound | High |

Material Science Applications

In material science, this compound has been explored for its potential use in synthesizing novel polymeric materials. Its unique chemical structure allows for the development of materials with specific mechanical and thermal properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating thiazole derivatives into polymer matrices can enhance their thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials suitable for industrial uses .

作用机制

The mechanism of action of 3-(2-Phenylthiazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in microbial cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

相似化合物的比较

2-Phenylthiazole: A simpler thiazole derivative with similar structural features.

4-Phenylthiazole: Another thiazole derivative with the phenyl group at a different position.

Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group at the 4-position.

Uniqueness: 3-(2-Phenylthiazol-4-yl)acrylic acid is unique due to the presence of both the thiazole ring and the propenoic acid moiety, which confer distinct chemical reactivity and biological activity.

属性

IUPAC Name |

(E)-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARJSCLNQZVTM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。